molecular formula C17H15N3O3 B5769059 N-(4-methoxyphenyl)-4-methyl-6-nitroquinolin-2-amine

N-(4-methoxyphenyl)-4-methyl-6-nitroquinolin-2-amine

Cat. No.: B5769059
M. Wt: 309.32 g/mol
InChI Key: UYEXXJXOPJFKRP-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-methyl-6-nitroquinolin-2-amine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a methoxy group, a methyl group, and a nitro group attached to the quinoline ring system. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-methyl-6-nitroquinolin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with 4-methyl-6-nitroquinoline-2-carbaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-methyl-6-nitroquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Tin(II) chloride, sodium dithionite

    p-Toluenesulfonic acid

    Solvents: Ethanol, dichloromethane

Major Products Formed

    Reduction: Formation of N-(4-aminophenyl)-4-methyl-6-nitroquinolin-2-amine

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group

    Condensation: Formation of Schiff bases with different aldehydes or ketones

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-methyl-6-nitroquinolin-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-aminobenzamide
  • N-(4-methoxyphenyl)-2-aminobenzonitrile
  • N-(4-methoxyphenyl)-2-aminobenzothiazole

Uniqueness

N-(4-methoxyphenyl)-4-methyl-6-nitroquinolin-2-amine is unique due to the presence of the quinoline ring system, which imparts distinct biological activities compared to other similar compounds.

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-methyl-6-nitroquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-9-17(18-12-3-6-14(23-2)7-4-12)19-16-8-5-13(20(21)22)10-15(11)16/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEXXJXOPJFKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668842
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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